[1-(Triazol-2-yl)cyclopropyl]methanamine
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Overview
Description
[1-(Triazol-2-yl)cyclopropyl]methanamine: is a chemical compound characterized by the presence of a triazole ring attached to a cyclopropyl group, which is further connected to a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Triazol-2-yl)cyclopropyl]methanamine typically involves the following steps:
Formation of the Triazole Ring:
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of Methanamine:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [1-(Triazol-2-yl)cyclopropyl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or cyclopropyl rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
Oxidation Products: Oxides and other oxidized derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
[1-(Triazol-2-yl)cyclopropyl]methanamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, including polymers and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of [1-(Triazol-2-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropyl group may enhance the compound’s stability and binding affinity, while the methanamine moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
[1-(Triazol-2-yl)ethyl]amine: Similar structure but with an ethyl group instead of a cyclopropyl group.
[1-(Triazol-2-yl)propyl]amine: Similar structure but with a propyl group instead of a cyclopropyl group.
[1-(Triazol-2-yl)butyl]amine: Similar structure but with a butyl group instead of a cyclopropyl group.
Uniqueness
The uniqueness of [1-(Triazol-2-yl)cyclopropyl]methanamine lies in its cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This can result in different reactivity and biological activity profiles, making it a valuable compound for various applications.
Properties
IUPAC Name |
[1-(triazol-2-yl)cyclopropyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c7-5-6(1-2-6)10-8-3-4-9-10/h3-4H,1-2,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNKJBQRMXTIEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)N2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2287289-36-3 |
Source
|
Record name | [1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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